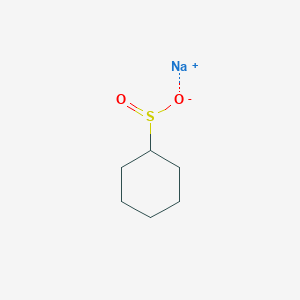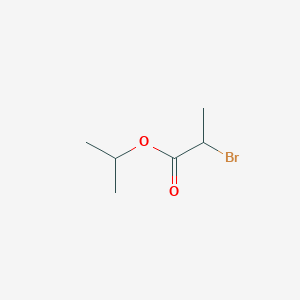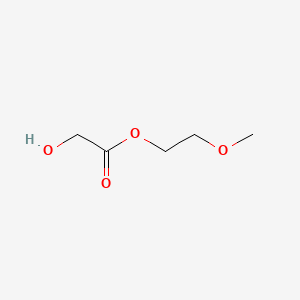
Cyclohexanesulfinic acid sodium salt
Übersicht
Beschreibung
Cyclohexanesulfinic acid sodium salt is an organic compound with the molecular formula C₆H₁₁NaO₂S. It is a white to faintly beige powder or fine crystals. This compound is known for its role as an ionic hydrophobic excipient, which can significantly decrease the viscosity of concentrated aqueous solutions of proteins such as bovine serum albumin and γ-globulin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanesulfinic acid sodium salt can be synthesized through the reaction of cyclohexylamine with sulfur dioxide and sodium hydroxide. The reaction typically involves the following steps:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with sulfur dioxide to form cyclohexanesulfinic acid.
Neutralization: The cyclohexanesulfinic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanesulfonic acid.
Reduction: It can be reduced to cyclohexylamine.
Substitution: It can participate in substitution reactions where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Cyclohexanesulfonic acid.
Reduction: Cyclohexylamine.
Substitution: Products vary based on the nucleophile used in the reaction
Wissenschaftliche Forschungsanwendungen
Cyclohexanesulfinic acid sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an ionic hydrophobic excipient.
Biology: Employed in studies involving protein solutions to reduce viscosity.
Medicine: Investigated for its potential use in drug formulations to improve solubility and stability.
Industry: Utilized in the production of various chemical products and as an additive in formulations to enhance properties such as viscosity and solubility
Wirkmechanismus
The mechanism of action of cyclohexanesulfinic acid sodium salt involves its interaction with proteins and other molecules to reduce viscosity and enhance solubility. It acts by disrupting intermolecular interactions, leading to a decrease in the overall viscosity of concentrated solutions. This property is particularly useful in the formulation of therapeutic proteins and other biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexanesulfonic acid sodium salt
- Cyclohexylamine
- Sodium benzenesulfonate
Uniqueness
Cyclohexanesulfinic acid sodium salt is unique due to its specific structure, which allows it to act as an effective ionic hydrophobic excipient. This property distinguishes it from other similar compounds, making it particularly valuable in applications requiring viscosity reduction and solubility enhancement .
Eigenschaften
IUPAC Name |
sodium;cyclohexanesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOSCBDFLPBMCB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B3193682.png)

![2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B3193691.png)









